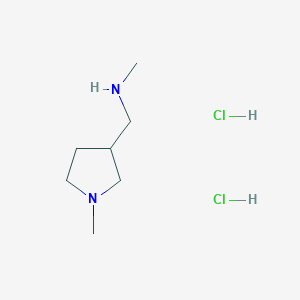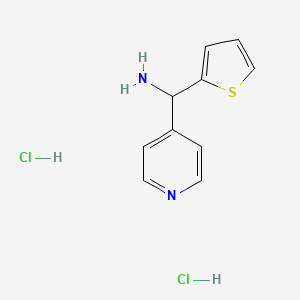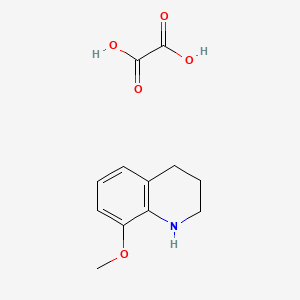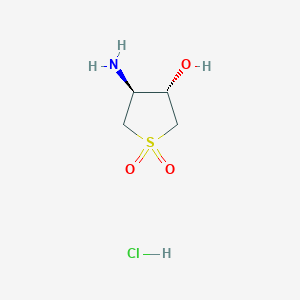![molecular formula C7H10ClN3O2 B1389978 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1185304-70-4](/img/structure/B1389978.png)
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
The compound “5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 208.09 .
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI key for the compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound can be used in the preparation of other compounds, such as 4-(3-(2-(2-amino pyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido pyrimidin-7-carbonyl)-4-fluorobenzyl) phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Inhibition of Extracellular Signal-Regulated Kinases (Erks) A series of compounds based on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been discovered and optimized through high-throughput screening (HTS) and structure-based drug design. These compounds have shown potent and selective inhibition of Erk2, leading to decreased levels of phospho-RSK in HepG2 cells and tumor xenografts .
2. Axl and Mer Receptor Tyrosine Kinase Inhibition Novel derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been designed and synthesized to evaluate their inhibitory activities against Axl and Mer receptor tyrosine kinases. One such compound, ER-001259851-000, has emerged as a potent and selective Axl inhibitor with favorable drug-like properties and a promising pharmacokinetic profile in mice .
Potential Applications in Cancer Therapy
The compound’s ability to inhibit key enzymes involved in cancer cell signaling pathways suggests potential applications in cancer therapy. Specifically, its efficacy in inhibiting ERKs could be beneficial in treating cancers with BRAF mutations, such as melanoma .
Pharmaceutical Compositions
Compounds including 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are also mentioned in pharmaceutical patents, indicating their potential inclusion in various drug formulations for therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of mTOR and PI3 kinases leads to a decrease in the phosphorylation of downstream proteins, thereby affecting the signaling pathways they regulate .
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting mTOR and PI3 kinases, the compound can potentially downregulate this pathway, leading to reduced cell growth and proliferation .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound can lead to a decrease in cell growth and proliferation, particularly in cancer cells where these pathways are often overactivated . This could potentially lead to a reduction in tumor size and growth rate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and how well it can interact with its target. For instance, the compound’s stability is indicated by its decomposition temperature of 206-211 °C . .
Safety and Hazards
The compound has several hazard classifications, including Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-1-2-8-3-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQSICRFBUVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



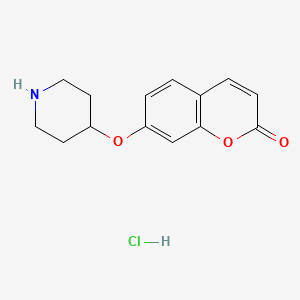
![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)

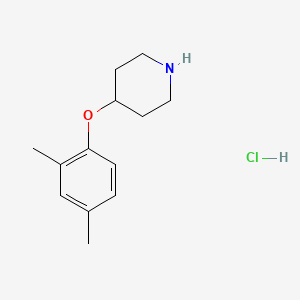

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1389905.png)
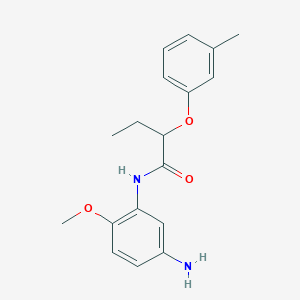
![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389910.png)
![3-[(2-Methylbenzyl)oxy]piperidine](/img/structure/B1389911.png)
